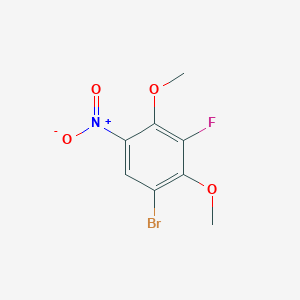![molecular formula C5H2ClIN4 B12863802 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12863802.png)
5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of pyrimidinylhydrazones under oxidative conditions. One common method is the IBD-mediated oxidative cyclization, which provides moderate to excellent yields . Another approach involves the reaction of 5-chloro or 5-methoxy substituted 3-amino-8-methoxy[1,2,4]triazolo[4,3-c]pyrimidine with methoxide in an alcohol solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization: It can form various cyclic derivatives through intramolecular cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include methoxide, alcohol solvents, and oxidative agents like IBD (iodobenzene diacetate) .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Neuroprotection: Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-neuroinflammatory properties.
Antimicrobial Activity: The compound exhibits antibacterial, antifungal, and antiviral activities.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to apoptosis in cancer cells and inhibition of tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual halogen substitution (chlorine and iodine) makes it a versatile intermediate for further chemical modifications .
Propriétés
Formule moléculaire |
C5H2ClIN4 |
|---|---|
Poids moléculaire |
280.45 g/mol |
Nom IUPAC |
5-chloro-2-iodo-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C5H2ClIN4/c6-4-8-2-1-3-9-5(7)10-11(3)4/h1-2H |
Clé InChI |
IEWYRPHDKWEJOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N2C1=NC(=N2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
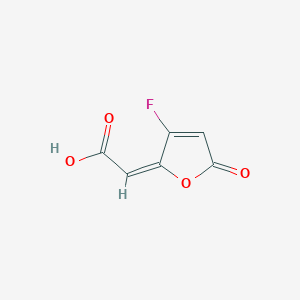
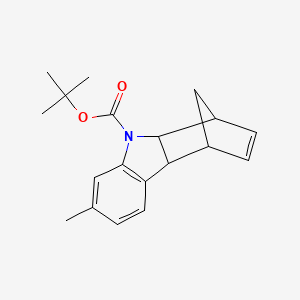
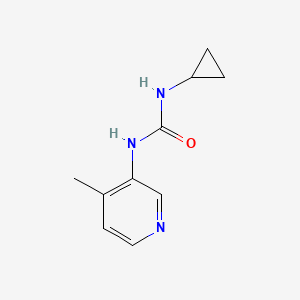

![N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine](/img/structure/B12863778.png)

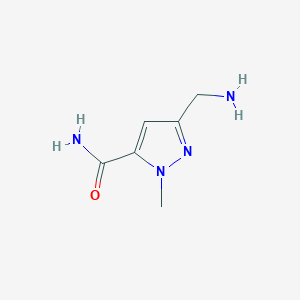
![2-(Chloromethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12863822.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide](/img/structure/B12863823.png)
